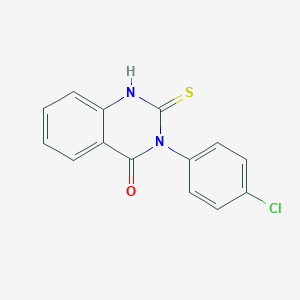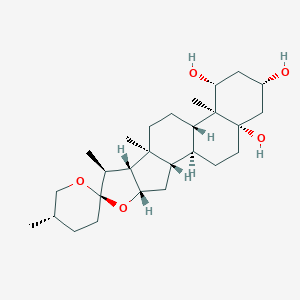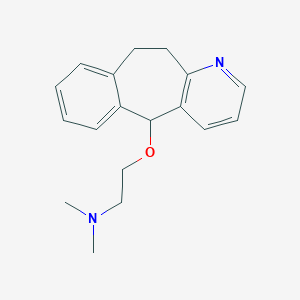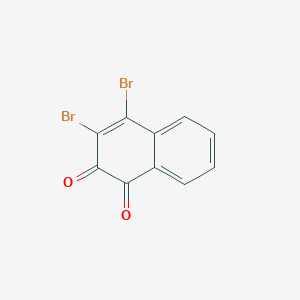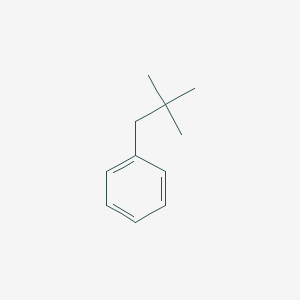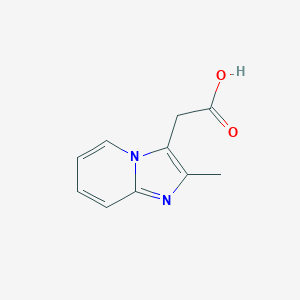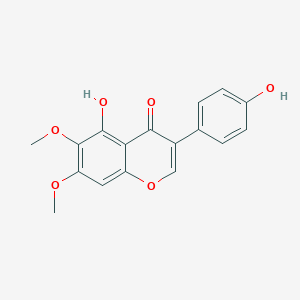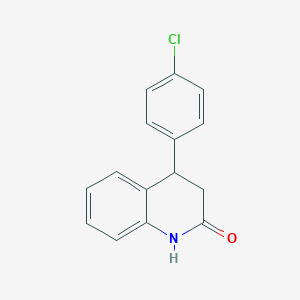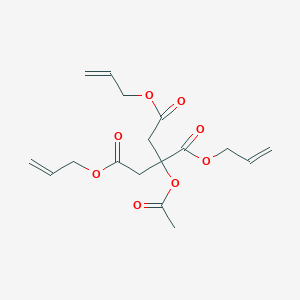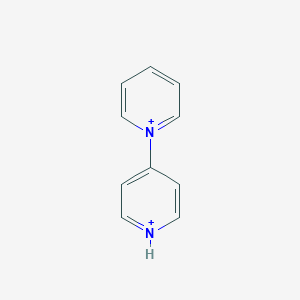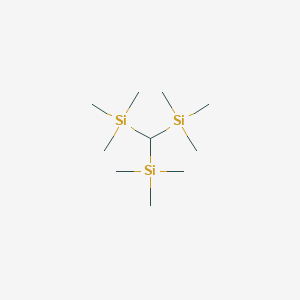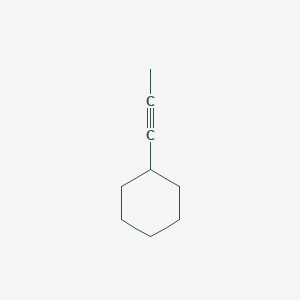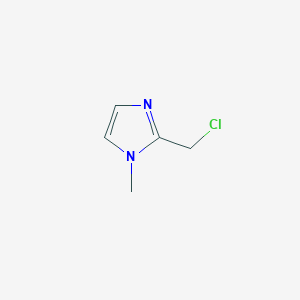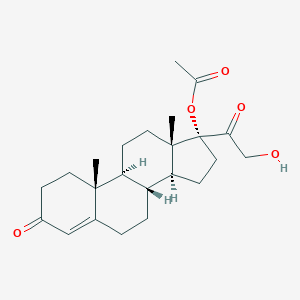
Cortexolone 17-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cortexolone 17-acetate (CB-03-01) is a synthetic derivative of the natural hormone cortisol. It has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis.
作用機序
Cortexolone 17-acetate exerts its effects by binding to the glucocorticoid receptor (GR), which is present in various tissues throughout the body. Upon binding, Cortexolone 17-acetate modulates the expression of various genes involved in inflammation and androgen signaling pathways. This leads to a reduction in inflammation and androgenic activity, which are key factors in the development of acne, androgenetic alopecia, and seborrheic dermatitis.
生化学的および生理学的効果
Cortexolone 17-acetate has been shown to have anti-inflammatory and anti-androgenic effects in vitro and in vivo. In vitro studies have demonstrated that Cortexolone 17-acetate inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in human keratinocytes. In addition, Cortexolone 17-acetate has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT), which is a key factor in the development of androgenetic alopecia.
実験室実験の利点と制限
Cortexolone 17-acetate has several advantages for lab experiments. It is a synthetic derivative of cortisol, which is a well-studied hormone with known physiological effects. Cortexolone 17-acetate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to using Cortexolone 17-acetate in lab experiments. For example, it may not fully mimic the effects of endogenous cortisol, and its effects may vary depending on the experimental conditions and cell types used.
将来の方向性
There are several future directions for research on Cortexolone 17-acetate. One area of interest is its potential therapeutic applications in other diseases, such as psoriasis and atopic dermatitis. Another area of interest is its potential as a topical treatment for acne and androgenetic alopecia. Additionally, further studies are needed to fully elucidate the mechanism of action of Cortexolone 17-acetate and to identify its potential side effects and toxicities.
Conclusion:
In conclusion, Cortexolone 17-acetate is a synthetic derivative of cortisol that has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It exerts its effects by binding to the glucocorticoid receptor and modulating the expression of various genes involved in inflammation and androgen signaling pathways. While there are limitations to using Cortexolone 17-acetate in lab experiments, it has several advantages and shows promising results for future therapeutic applications.
合成法
Cortexolone 17-acetate is synthesized from dehydroepiandrosterone (DHEA), a steroid hormone produced by the adrenal gland. The synthesis involves the conversion of DHEA to 17-hydroxyprogesterone, which is then converted to Cortexolone 17-acetate through a series of chemical reactions. The final product is a white crystalline powder with a molecular weight of 402.53 g/mol.
科学的研究の応用
Cortexolone 17-acetate has been studied for its potential therapeutic applications in various diseases, including acne, androgenetic alopecia, and seborrheic dermatitis. It has also been investigated for its anti-inflammatory and anti-androgenic properties. In vitro and in vivo studies have shown promising results, indicating that Cortexolone 17-acetate could be a potential treatment option for these diseases.
特性
CAS番号 |
19357-45-0 |
|---|---|
製品名 |
Cortexolone 17-acetate |
分子式 |
C23H32O5 |
分子量 |
388.5 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(25)28-23(20(27)13-24)11-8-19-17-5-4-15-12-16(26)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,24H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 |
InChIキー |
MNQKQGFLLDOCEI-JZTHCNPZSA-N |
異性体SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)CO |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
正規SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |
その他のCAS番号 |
19357-45-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




